Bienvenue dans la boutique en ligne BenchChem!

Prenortestosterone

androgen receptor binding relative binding affinity (RBA) rat prostate cytosol AR

Prenortestosterone (17β-hydroxyestr-5(10)-en-3-one; CAS 1089-78-7) is a synthetic 19-norandrostane anabolic-androgenic steroid (AAS) distinguished by a Δ5(10) double bond in the A-ring, in contrast to the Δ4 configuration of its closest structural analog, nandrolone (19-nortestosterone). This compound functions as a ligand for the cytosol androgen receptor (AR) of rat prostate and has been characterized as an inhibitor of estrogen biosynthesis in human placental microsomal preparations.

Molecular Formula C18H26O2
Molecular Weight 274.4 g/mol
CAS No. 1089-78-7
Cat. No. B141256
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePrenortestosterone
CAS1089-78-7
Synonyms17β-Hydroxy-19-norandrost-5(10)-en-3-one;  17β-Hydroxyestr-5(10)-en-3-one;  Estr-5(10)-en-17β-ol-3-one;  NSC 37320;  ∆5,10-Nandrolone
Molecular FormulaC18H26O2
Molecular Weight274.4 g/mol
Structural Identifiers
SMILESCC12CCC3C(C1CCC2O)CCC4=C3CCC(=O)C4
InChIInChI=1S/C18H26O2/c1-18-9-8-14-13-5-3-12(19)10-11(13)2-4-15(14)16(18)6-7-17(18)20/h14-17,20H,2-10H2,1H3/t14-,15-,16+,17+,18+/m1/s1
InChIKeyBAZGVDKAIHZPOH-ZBRFXRBCSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Prenortestosterone (CAS 1089-78-7) Procurement Guide: 19-Norandrostane Research Standard for Androgen Receptor and Aromatase Studies


Prenortestosterone (17β-hydroxyestr-5(10)-en-3-one; CAS 1089-78-7) is a synthetic 19-norandrostane anabolic-androgenic steroid (AAS) distinguished by a Δ5(10) double bond in the A-ring, in contrast to the Δ4 configuration of its closest structural analog, nandrolone (19-nortestosterone) [1][2]. This compound functions as a ligand for the cytosol androgen receptor (AR) of rat prostate and has been characterized as an inhibitor of estrogen biosynthesis in human placental microsomal preparations [1][3]. Its unique Δ5(10) olefin geometry renders it a chemically distinct tool for structure-activity relationship (SAR) investigations within the 19-norsteroid class [2].

Why Prenortestosterone Cannot Be Substituted by Generic 19-Nortestosterone Analogs in Quantitative Pharmacology


Although several 19-norsteroids share the common C18 skeleton lacking the C-19 methyl group, their A-ring unsaturation patterns (Δ4, Δ5(10), Δ4,9(10)) dictate divergent binding kinetics at the androgen receptor, susceptibility to aromatization, and metabolic stability [1][2]. Prenortestosterone possesses a Δ5(10) double bond, whereas nandrolone bears a Δ4 double bond; this single positional shift alters the planarity, electronic distribution, and hydrogen-bonding capacity of the 3-keto group, which is the critical pharmacophore for AR interaction [1][3]. Consequently, interchanging Prenortestosterone with nandrolone or dienolone without recalibrating the assay system introduces uncontrolled variables in receptor occupancy, estrogenic background signaling, and hepatic clearance profiles, undermining reproducibility in quantitative pharmacological experiments [2][3].

Prenortestosterone Quantitative Differentiation Evidence: Head-to-Head, Cross-Study, and Class-Level Comparisons


Androgen Receptor Relative Binding Affinity: Prenortestosterone in the Ojasoo 33-Steroid RBA Panel

Prenortestosterone was one of 33 steroid ligands whose relative binding affinities (RBAs) for the cytosol androgen receptor of rat prostate were determined in a standardized competitive binding assay using [³H]-labeled methyltrienolone (MT) as the reference tracer [1]. While the precise numerical RBA value for Prenortestosterone is not publicly extractable from the full-text table without institutional access, its inclusion in this rigorously controlled panel establishes that its AR binding potency falls within the measurable range of the assay system, alongside characterized 19-norsteroids such as nandrolone [1]. For context, in a comparable rat prostate cytosol AR assay system, 19-nortestosterone (nandrolone) exhibited a relative competition index of 0.32–0.40 versus dihydrotestosterone (DHT = 1.00), approximately 3-fold higher than that of testosterone (0.10–0.20) [2]. The Δ5(10) unsaturation in Prenortestosterone is predicted to modulate the spatial orientation and hydrogen-bonding capacity of the 3-keto group relative to the Δ4 configuration of nandrolone, potentially altering both binding affinity and dissociation kinetics at the AR ligand-binding pocket [1][3].

androgen receptor binding relative binding affinity (RBA) rat prostate cytosol AR steroid SAR

Inhibition of Estrogen Biosynthesis: Prenortestosterone as a Human Placental Aromatase Inhibitor

Prenortestosterone has been characterized as an inhibitor of estrogen biosynthesis, a property documented through its inclusion in the Schwarzel et al. (1973) systematic evaluation of over 100 steroids and non-steroids as inhibitors of the human placental aromatase enzyme system [1]. In this study, the microsomal conversion of [4-¹⁴C]androst-4-ene-3,17-dione to estrogens was quantified via dual-label scintillation counting, with competitive inhibition kinetics determined for the most effective compounds [1]. The study established that C₁₀ Δ⁴-3-keto compounds were superior inhibitors compared to ring-A reduced (5α or 5β) analogs, while Δ⁴-3-keto 19-nor compounds exhibited reduced inhibitory potency relative to their non-19-nor counterparts [1]. Prenortestosterone, bearing a Δ5(10)-3-keto configuration, represents a structurally distinct aromatase inhibitor phenotype that combines the 19-nor modification with an alternative A-ring geometry [1][2]. In contrast, nandrolone (19-nortestosterone, Δ⁴-3-keto) is a known substrate for aromatase and can undergo partial aromatization to estradiol derivatives, introducing estrogenic background in cell-based assays [3]. The Δ5(10) double bond of Prenortestosterone is predicted to render it resistant to aromatization, a critical differentiator for experiments requiring clean androgenic readouts without estrogenic interference [2][3].

aromatase inhibition estrogen biosynthesis human placental microsomes non-aromatizable androgen

Structural Differentiation from Nandrolone: Δ5(10) vs. Δ4 Double Bond Consequence for Receptor Selectivity and Metabolism

The defining structural feature of Prenortestosterone is the Δ5(10) double bond, which distinguishes it from nandrolone (Δ4) and dienolone (Δ4,9(10)). This positional isomerism alters the topology and electrostatic potential of the A-ring, directly affecting recognition by steroid-processing enzymes and receptors [1]. Pharmacologically, the Δ4-3-keto configuration of nandrolone makes it a substrate for 5α-reductase, which converts it to 5α-dihydro-19-nortestosterone (DHN); notably, DHN exhibits a relative competition index of only 0.12 vs. DHT (1.00) at the rat seminal vesicle AR, representing an approximately 3-fold reduction in binding affinity compared to the parent nandrolone (0.32–0.40) [2]. In contrast, the Δ5(10)-3-keto configuration of Prenortestosterone is expected to alter its susceptibility to 5α-reductase-mediated metabolism, potentially preserving the parent compound's receptor binding profile in tissues with high 5α-reductase expression (e.g., prostate, seminal vesicle) [1][2]. Furthermore, the Δ5(10) double bond in the estr-5(10)-ene scaffold is a key structural motif shared with certain 19-norprogestins (e.g., norethynodrel), conferring distinct hepatic metabolic pathways involving 3α- and 3β-hydroxysteroid dehydrogenases [3]. This differential metabolism profile means that Prenortestosterone and nandrolone cannot be considered interchangeable in pharmacokinetic or tissue-distribution studies [1][3].

steroid A-ring geometry Δ5(10) double bond receptor selectivity 5α-reductase SAR

Progesterone Receptor Cross-Reactivity: Differentiating Prenortestosterone's Selectivity Profile from Dienolone and Nandrolone

19-Norsteroids exhibit varying degrees of cross-reactivity with the progesterone receptor (PR), a property that can confound experiments designed to isolate androgen receptor-mediated effects. Nandrolone has been documented to bind to the progesterone receptor with approximately 20% of the affinity of progesterone itself, and at sufficient concentrations can displace progesterone from PR binding sites [1]. Dienolone (19-nor-δ9(10)-testosterone, estra-4,9(10)-dien-17β-ol-3-one), which combines Δ4 and Δ9(10) double bonds, has been found to possess slightly lower affinity for both the AR and PR relative to nandrolone in rat and rabbit tissue bioassays [2]. Prenortestosterone, featuring the Δ5(10) double bond without the extended conjugation of dienolone, occupies an intermediate structural position within the 19-nor A-ring geometry space that is expected to yield a distinct AR/PR selectivity profile [3]. The Ojasoo et al. panel assessed both AR and PR binding across 33 (AR) and additional PR-focused steroid sets, providing a unified experimental framework for ranking the selectivity of Prenortestosterone relative to comparator 19-norsteroids [3]. While the precise numerical AR/PR selectivity ratio for Prenortestosterone requires retrieval from the full publication, the systematic inclusion of this compound in the Ojasoo multi-receptor panel confirms that its selectivity properties have been quantitatively characterized under standardized conditions [3].

progesterone receptor receptor selectivity progestational activity AR/PR selectivity ratio

Synthetic Utility and Chemical Differentiation: Prenortestosterone as a Precursor to Dienolone via Bromination-Dehydrohalogenation

Prenortestosterone serves as a key synthetic intermediate for the preparation of dienolone (19-nor-δ9(10)-testosterone), a distinct 19-nor AAS [1]. The established synthetic route involves bromination of Prenortestosterone at the C-2 and C-4 positions, followed by a double dehydrohalogenation step that introduces the Δ4 double bond while retaining the Δ5(10) unsaturation, yielding the Δ4,9(10)-diene system of dienolone [1]. An improved synthesis employs poly(vinylpyridine) bromide perbromide (P(4-VPBPB)) as the brominating reagent, which increases the yield of the desired product compared to the classical molecular bromine/pyridine method [1]. This synthetic relationship is significant because it establishes Prenortestosterone as the direct chemical progenitor of dienolone; the two compounds share the 19-nor backbone but differ in the degree of A-ring unsaturation. For procurement purposes, this means that Prenortestosterone can be used both as a standalone pharmacological probe and as a starting material for generating the Δ4,9(10)-diene analog for comparative SAR campaigns [1]. The availability of a well-characterized synthetic pathway from Prenortestosterone to dienolone enables researchers to generate matched-pair compound sets (Δ5(10) vs. Δ4,9(10)) from a single commercially sourced precursor, reducing inter-batch variability in comparative pharmacological studies [1].

steroid synthesis dienolone precursor Δ5(10) bromination chemical derivatization

High-Value Application Scenarios for Prenortestosterone (CAS 1089-78-7) Based on Quantitative Differentiation Evidence


Structure-Activity Relationship (SAR) Studies of the 19-Norsteroid A-Ring: Isolating the Contribution of the Δ5(10) Double Bond to Androgen Receptor Binding

Prenortestosterone is the definitive compound for isolating the pharmacological impact of the Δ5(10) double bond within the 19-norandrostane scaffold. When used alongside nandrolone (Δ4) and dienolone (Δ4,9(10)), researchers can construct a complete A-ring unsaturation series (Δ4 → Δ5(10) → Δ4,9(10)) [1]. The Ojasoo et al. (1987) multi-receptor RBA panel provides the standardized experimental framework for benchmarking these compounds under identical assay conditions, ensuring that differences in measured AR affinity, PR selectivity, and GR/MR cross-reactivity are attributable solely to A-ring geometry rather than inter-laboratory variability [1]. Such matched-pair SAR campaigns are essential for computational chemists building QSAR or pharmacophore models of the AR ligand-binding domain [2].

Androgen Receptor Functional Assays Requiring Elimination of Estrogenic Crosstalk: Prenortestosterone as a Non-Aromatizable Androgen Probe

In cell-based AR reporter gene assays (e.g., HEK293, MDA-kb2, or LNCaP cells), the partial aromatization of nandrolone to estrogenic metabolites introduces uncontrolled estrogen receptor (ER) activation, confounding the interpretation of AR-mediated transcriptional responses [1]. Prenortestosterone, by virtue of its Δ5(10) double bond, is predicted to be resistant to aromatization, thereby providing a clean androgenic signal without the need for co-treatment with aromatase inhibitors [2]. Its documented activity as an inhibitor of estrogen biosynthesis (Schwarzel et al., 1973) further supports its use in experimental designs where dual modulation of the androgen/estrogen axis is under investigation [2].

Prostate Tissue Pharmacology: Probing the Role of 5α-Reductase in Modulating Androgen Potency of 19-Norsteroids

The differential susceptibility of Prenortestosterone (Δ5(10)) and nandrolone (Δ4) to 5α-reductase-mediated metabolism provides a unique tool for dissecting the contribution of local androgen metabolism to tissue-specific pharmacology [1]. In the prostate, 5α-reductase converts nandrolone to DHN, which exhibits an approximately 62–70% reduction in AR binding affinity (competition index 0.12 vs. 0.32–0.40 for the parent compound) [1]. Prenortestosterone is expected to follow a distinct metabolic trajectory due to its non-Δ4 A-ring, enabling researchers to compare the functional consequences of 5α-reductase processing on 19-norsteroid activity within the same target tissue [1][2].

In-House Synthesis of Dienolone for Matched-Pair Pharmacology: Prenortestosterone as a Dual-Use Synthetic Precursor and Pharmacological Probe

For medicinal chemistry laboratories engaged in 19-norsteroid optimization, procuring Prenortestosterone enables both direct pharmacological characterization and in-house synthesis of dienolone via bromination-dehydrohalogenation [1]. This dual-use procurement strategy reduces supply chain complexity and ensures that the comparator dienolone is derived from the identical source batch of Prenortestosterone, eliminating the confounding variable of inter-vendor impurity profiles in head-to-head biological comparisons [1]. The improved synthetic protocol using polymer-supported brominating reagents (P(4-VPBPB)) offers practical advantages in yield and purification over classical methods [1].

Quote Request

Request a Quote for Prenortestosterone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.